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molecular formula C6H12O3 B8597054 1,3-Dioxan-5-ol, 2-ethyl- CAS No. 4740-82-3

1,3-Dioxan-5-ol, 2-ethyl-

Cat. No. B8597054
M. Wt: 132.16 g/mol
InChI Key: YVNCJCSIDJAGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04077982

Procedure details

By the method of Example 27 propionaldehyde was condensed with glycerol, and the resulting intermediate was purified by the formation of the benzoate, 5-benzoyloxy-2-ethyl-1,3-dioxane, m.p. 62°-68.5° C. The benzoate was hydrolyzed by the method of Example 27 to yield 2-ethyl-5-hydroxy-1,3-dioxane, b.p. 94°-97° C/23-25 mm Hg. By the method of Example 27 the intermediate 5-hydroxy compound was converted to 5-benzyloxy-2-ethyl-1,3-dioxane, b.p. 85°-91° C/0.025-0.03 mm Hg, nD25 1.5050. The ir and nmr spectra of the product were consistent with the assigned structure and showed the product to consist of 90% cis isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:4])[CH2:2][CH3:3].[OH:5][CH2:6][CH:7]([CH2:9]O)[OH:8]>>[CH2:2]([CH:1]1[O:5][CH2:6][CH:7]([OH:8])[CH2:9][O:4]1)[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting intermediate was purified by the formation of the benzoate, 5-benzoyloxy-2-ethyl-1,3-dioxane, m.p. 62°-68.5° C

Outcomes

Product
Name
Type
product
Smiles
C(C)C1OCC(CO1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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